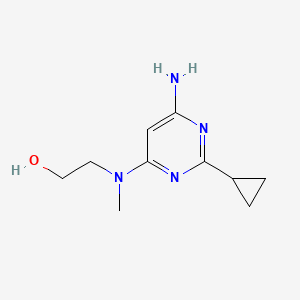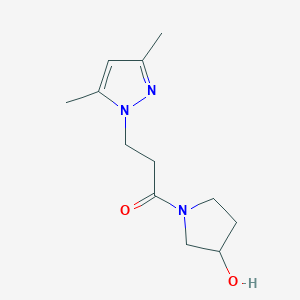
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Übersicht
Beschreibung
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol, also known as 2-amino-2-cyclopropyl-1-ethanol (ACEE), is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, odorless, crystalline solid that is soluble in water and other polar solvents. ACEE has a wide range of applications in the fields of organic chemistry and medicinal chemistry, including as a reagent for the synthesis of other compounds, a ligand for metal complexes, and a drug for the treatment of certain medical conditions.
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation in Organic Synthesis
Electrochemical oxidation is a critical route for synthesizing and modifying chemically useful molecules, including pharmaceuticals and agrochemicals . The compound can undergo electrochemical oxidation, which is an alternative to conventional chemical transformations. This process is significant in the synthesis of complex organic molecules and could be utilized in the development of new synthetic methodologies.
Pharmaceutical Research
In pharmaceutical research, this compound’s structure, which includes a pyrimidine ring, is commonly found in drugs exhibiting diverse pharmacological activities . Pyrimidine derivatives are used in a broad spectrum of human diseases, making this compound a valuable entity for drug discovery and design, especially as a scaffold for developing novel therapeutic agents.
Agriculture
The compound’s potential in agriculture could be linked to its chemical reactivity, particularly in the synthesis of agrochemicals . Its role could involve the development of new pesticides or herbicides, where its pyrimidine core may interact with biological targets in pests or weeds, leading to innovative solutions for crop protection.
Material Science
In material science, the compound’s unique structure could be explored for creating new materials with specific properties. For instance, its incorporation into polymers or coatings could result in materials with enhanced durability, resistance to environmental factors, or novel functionalities.
Environmental Science
The compound’s reactivity and potential for modification make it a candidate for environmental applications . It could be used in the detoxification of pollutants or in the development of sensors for environmental monitoring, leveraging its electrochemical properties for detecting specific contaminants.
Biochemistry
In biochemistry, the compound could be used as a building block for more complex molecules . Its amine and alcohol functional groups allow for further reactions, such as coupling with other biochemicals, which could be crucial in studying biological pathways or in the synthesis of biomolecules.
Eigenschaften
IUPAC Name |
2-[(6-amino-2-cyclopropylpyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(4-5-15)9-6-8(11)12-10(13-9)7-2-3-7/h6-7,15H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZRAROFEWNBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)


![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)
![3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491641.png)
![6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491643.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491644.png)
![1-Ethyl-3-(piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491645.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1491646.png)

![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)